molecular formula C20H19NO2 B12598062 Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester CAS No. 905818-73-7

Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester

Cat. No.: B12598062
CAS No.: 905818-73-7
M. Wt: 305.4 g/mol
InChI Key: ZUBCMHZNERVFJI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the reaction of benzoic acid with methanol using trimethylchlorosilane (TMSCl) as a catalyst at room temperature . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to facilitate the esterification process . These catalysts are preferred due to their reusability and minimal environmental impact compared to traditional liquid acids.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with sodium ion channels, affecting membrane potential and blocking nerve impulses . This mechanism is similar to that of local anesthetics, which reduce the passage of sodium ions through nerve membranes, thereby inhibiting nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

    Methyl anthranilate:

    Methyl 4-aminobenzoate:

Uniqueness

Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

905818-73-7

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 4-[(naphthalen-2-ylmethylamino)methyl]benzoate

InChI

InChI=1S/C20H19NO2/c1-23-20(22)18-10-6-15(7-11-18)13-21-14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,21H,13-14H2,1H3

InChI Key

ZUBCMHZNERVFJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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